Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl-
Description
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- (molecular formula: C₁₄H₁₈N₂O), is a carboxamide derivative featuring a cyclopentane ring substituted with a phenyl group at the 1-position and dimethylamino groups on the nitrogen.
Properties
CAS No. |
101932-00-7 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H19NO/c1-15(2)13(16)14(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
PUAPQMGDNJNOLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- typically involves the reaction of cyclopentanecarboxylic acid with N,N-dimethylamine and phenylmagnesium bromide (Grignard reagent). The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentanecarboxamides, phenyl derivatives, and amine or alcohol derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Fatty Acid Synthase Inhibition
One of the primary applications of cyclopentanecarboxamide, N,N-dimethyl-1-phenyl-, is its potential as an inhibitor of Fatty Acid Synthase (FAS). FAS plays a crucial role in lipogenesis, and its inhibition could lead to beneficial metabolic effects, particularly in conditions like obesity and type 2 diabetes. Research indicates that compounds inhibiting FAS can reduce food intake by affecting neuropeptide levels in the hypothalamus .
Therapeutic Potential in Metabolic Disorders
Given the rising prevalence of metabolic disorders globally, cyclopentanecarboxamide derivatives are being explored for their therapeutic potential. Studies show that these compounds can modulate lipid metabolism and may provide new avenues for treating obesity-related conditions .
Analgesic Properties
Cyclopentanecarboxamide derivatives have also been investigated for their analgesic properties. Some studies suggest that modifications to the cyclopentanecarboxamide structure can enhance pain relief effects, making them candidates for developing new pain management therapies .
Case Study 1: FAS Inhibition and Weight Management
A study published in a patent document discusses the synthesis of various cyclopentanecarboxamide derivatives and their efficacy as FAS inhibitors. The results indicated that these compounds could significantly reduce body weight in animal models by decreasing food intake through central mechanisms .
Case Study 2: Pain Relief Mechanisms
Research has indicated that certain derivatives of cyclopentanecarboxamide exhibit strong binding affinity to opioid receptors, suggesting potential applications in pain management. A specific derivative was shown to provide significant analgesic effects comparable to established opioid medications while potentially having a lower risk of addiction .
Mechanism of Action
The mechanism by which Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their impact on properties:
Key Observations :
- Ring Size : Cyclohexane derivatives (e.g., 3d in ) exhibit higher melting points (135°C) compared to cyclopentane analogs, likely due to increased rigidity .
- Aryl substituents (e.g., 2,5-dimethoxyphenyl in ) introduce steric and electronic effects influencing receptor binding .
- Biological Activities : Cyclopentanecarboxamide derivatives with thiosemicarbazide moieties () show anticonvulsant activity, reducing seizure duration by 1.23–5.59 minutes in rodent models . In contrast, cyclopentyl fentanyl () acts as an opioid, emphasizing the critical role of N-substituents in pharmacological targeting .
Pharmacological and Physicochemical Properties
- Opioid Activity : Cyclopentyl fentanyl’s substitution pattern confers µ-opioid receptor affinity, illustrating the risks of structural modifications in illicit drug design .
- Physicochemical Data :
- Melting Points: Cyclohexane analogs (e.g., 3d: 135°C) generally have higher m.p. than cyclopentane derivatives (e.g., 3b: viscous oil) due to crystal packing differences .
- Lipophilicity: N,N-Dimethyl groups may reduce logP compared to bulkier substituents (e.g., N-2-phenylethyl in ), affecting bioavailability .
Biological Activity
Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- is CHNO, with a molecular weight of approximately 217.31 g/mol. The compound contains a cyclopentanecarboxamide core with a dimethylamino group attached to a phenyl ring, contributing to its pharmacological properties. Its structural characteristics allow for moderate solubility in organic solvents and stability under standard conditions, making it suitable for various synthetic applications.
Research indicates that Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- may function as an inhibitor of fatty acid synthase (FAS), an enzyme critical in lipid metabolism. FAS inhibition has implications for treating obesity and certain cancers, as it can disrupt lipid biosynthesis pathways that are often upregulated in malignancies.
The compound's mechanism typically involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, studies have shown that it may influence inflammatory responses by affecting the activity of various biochemical pathways through enzyme inhibition .
Case Studies and Research Findings
Several studies have documented the biological effects of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl-. Here are notable findings:
- Anti-inflammatory Properties : In a study evaluating its effects on human neutrophils, the compound demonstrated a concentration-dependent decrease in the number of adherent neutrophils, suggesting potential applications in treating cardiovascular inflammation .
- Cancer Research : Investigations into its role as an FAS inhibitor revealed that Cyclopentanecarboxamide could significantly reduce cell proliferation in cancer cell lines by disrupting lipid metabolism pathways essential for tumor growth.
- Structural Activity Relationships : Structural analogs of Cyclopentanecarboxamide have been explored to enhance its biological efficacy. For example, modifications to the amide group or phenyl ring have been shown to affect binding affinity and selectivity towards FAS and other targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Cyclopentanecarboxamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide | CHNO | Explored for anti-inflammatory properties |
| N,N-Dimethylcyclohexanecarboxamide | CHNO | Similar amide structure; potential applications in organic synthesis |
| N,N-Dimethylbenzamide | CHNO | Simpler structure; used in various organic reactions |
Cyclopentanecarboxamide stands out due to its specific combination of cyclopentane and phenyl groups along with the dimethylamino functionality, which may confer distinct pharmacological properties compared to other amides.
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-dimethyl-1-phenylcyclopentanecarboxamide derivatives, and how are their structures validated?
Answer:
The synthesis of cyclopentanecarboxamide derivatives typically involves acylthiosemicarbazide formation via sequential reactions. For example:
- Step 1: React cycloalkanecarbonyl chlorides with ammonium isothiocyanate to form intermediate isothiocyanate derivatives.
- Step 2: Perform nucleophilic addition with hydrazides (e.g., aryl or hetaryl hydrazides) to yield diacylthiosemicarbazides .
- Yields: Range from 53% to 66%, depending on substituents (e.g., benzoyl vs. phenoxyacetyl groups) .
Structural Validation:
- 1H NMR and LC-MS are critical for confirming purity and structural features, such as cyclopentane ring geometry and amide bond formation .
- Elemental analysis (C, H, N, S) ensures stoichiometric consistency .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence the anticonvulsant activity of cyclopentanecarboxamide derivatives?
Answer:
Key Findings from Biological Screening:
- Derivatives with cyclopentanecarboxamide groups (e.g., compounds 2.15, 2.18) showed 2.77–7.82× increased seizure latency and reduced tonic-clonic seizure duration in pentylenetetrazole-induced rat models .
- Substituent Effects:
Methodological Note:
- Virtual Screening: Molecular docking against sodium channels (e.g., NaV1.2) and enzymes involved in epilepsy (e.g., carbonic anhydrase) helps prioritize analogs for synthesis .
Basic: What spectroscopic and analytical techniques are essential for characterizing N,N-dimethyl-1-phenylcyclopentanecarboxamide derivatives?
Answer:
- 1H NMR: Identifies proton environments (e.g., aromatic protons at δ 7.16–7.30 ppm, amide NH signals at δ 5.35–5.92 ppm) .
- LC-MS: Confirms molecular ion peaks (e.g., m/z 175 for C11H13NO) and detects impurities .
- Melting Point Analysis: Provides preliminary purity assessment (e.g., derivatives melt between 148°C and 201°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
